molecular formula C4H10N2O2 B8600634 2-(Methoxymethoxy)acetamidine

2-(Methoxymethoxy)acetamidine

Cat. No.: B8600634
M. Wt: 118.13 g/mol
InChI Key: DVHAHPUKYBAJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethoxy)acetamidine (C₄H₁₀N₂O₂) is an acetamidine derivative featuring a methoxymethoxy (-OCH₂OCH₃) substituent at the second carbon of the acetamidine backbone. Acetamidines are characterized by a terminal amidine group (-C(NH₂)NH₂), which confers strong basicity and hydrogen-bonding capabilities. The methoxymethoxy group enhances solubility in polar solvents and may influence steric and electronic interactions in biological or chemical systems.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-(methoxymethoxy)ethanimidamide

InChI

InChI=1S/C4H10N2O2/c1-7-3-8-2-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

DVHAHPUKYBAJMJ-UHFFFAOYSA-N

Canonical SMILES

COCOCC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties
2-(Methoxymethoxy)acetamidine -OCH₂OCH₃ C₄H₁₀N₂O₂ 134.14 g/mol Hypothesized agrochemical intermediate (inferred)
2-(2-Methoxyphenoxy)acetamidine -OPh-OCH₃ (phenoxy) C₉H₁₂N₂O₂ 180.20 g/mol Research reagent (e.g., enzyme inhibition studies)
α-(Methoxyimino)-N-methyl-2-phenoxybenzeneacetamide -N-OCH₃ (strobilurin) C₁₇H₁₆N₂O₂ 296.32 g/mol Fungicide (metominostrobin)

Key Differences :

  • Substituent Effects: The methoxymethoxy group in this compound offers greater hydrophilicity compared to the aromatic phenoxy group in 2-(2-methoxyphenoxy)acetamidine. This may enhance solubility but reduce membrane permeability in biological systems.
Physicochemical Properties
Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³)
2-(2-Methoxyethoxy)ethanol 202 -50 1.035
(S)-α-Methoxy-2-naphthylacetic acid Not reported 160–165 1.25

Inferences :

  • The methoxymethoxy group likely reduces crystallinity compared to aromatic analogs like (S)-α-Methoxy-2-naphthylacetic acid, which has a high melting point due to its rigid naphthyl group .
  • The absence of aromatic rings in this compound may lower toxicity compared to phenoxy-containing analogs .

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